2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide
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Overview
Description
2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane with isocyanates to form adamantane carbamoyl intermediates. These intermediates are then reacted with benzoyl chloride derivatives to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, antibacterial, or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to disrupt viral replication, while the thiazole ring can interact with various enzymes and receptors. The benzamide structure may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Adamantan-1-yl)carbamoyl]benzoic acid
- 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryltetrazoles
Uniqueness
Compared to these similar compounds, 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide stands out due to the presence of the thiazole ring, which imparts unique biological activities and chemical properties. This structural feature may enhance its potential as a therapeutic agent and its versatility in various applications .
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C22H25N3O3S/c26-19(25-22-10-14-7-15(11-22)9-16(8-14)12-22)13-28-18-4-2-1-3-17(18)20(27)24-21-23-5-6-29-21/h1-6,14-16H,7-13H2,(H,25,26)(H,23,24,27) |
InChI Key |
BRFMLNLESVQPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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